molecular formula C13H7N3O2 B12569290 Naphtho[2,1-b]furan-2-carbonyl azide CAS No. 204841-79-2

Naphtho[2,1-b]furan-2-carbonyl azide

Cat. No.: B12569290
CAS No.: 204841-79-2
M. Wt: 237.21 g/mol
InChI Key: JUCRRECLKDHREL-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carbonyl azide is a heterocyclic compound featuring a fused naphthofuran core linked to a carbonyl azide (–CON₃) group. The carbonyl azide group is a high-energy functional moiety known for its role in click chemistry (e.g., Huisgen cycloaddition) and as a precursor to amines or isocyanates via the Curtius rearrangement. Its reactivity and stability contrast with related carbonyl derivatives such as carboxamides, hydrazides, and esters, which are more commonly studied in pharmacological contexts .

Properties

CAS No.

204841-79-2

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

benzo[e][1]benzofuran-2-carbonyl azide

InChI

InChI=1S/C13H7N3O2/c14-16-15-13(17)12-7-10-9-4-2-1-3-8(9)5-6-11(10)18-12/h1-7H

InChI Key

JUCRRECLKDHREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1-b]furan-2-carbonyl azide can be synthesized through several synthetic routes. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-2-carbonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Cycloaddition Reactions: Reagents such as alkynes are used, often in the presence of a copper catalyst.

Major Products Formed

Scientific Research Applications

Naphtho[2,1-b]furan-2-carbonyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-2-carbonyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the structure of the final product .

Comparison with Similar Compounds

Naphtho[2,1-b]furan-2-carboxamides and Hydrazides
  • Synthesis: Carboxamides (e.g., compound 3 in ) are typically synthesized via hydrazinolysis of esters or direct condensation with amines. Hydrazides, such as those in , are formed by reacting carbohydrazides with aldehydes .
  • Reactivity : Unlike the azide, carboxamides are stable and undergo hydrolysis or nucleophilic substitution. The azide’s reactivity enables unique transformations, such as cycloadditions or nitrene formation, which are absent in amides .
Pyrazole and Oxadiazole Derivatives
  • Activity : Pyrazole-linked naphthofurans (e.g., compound 14 in ) exhibit potent antibacterial activity due to the pyrazole moiety’s ability to disrupt microbial membranes. Oxadiazole derivatives () show moderate antifungal activity, attributed to their electron-withdrawing properties .
  • Synthetic Routes: Pyrazoles are synthesized via Vilsmeier formylation (), while oxadiazoles are formed via iodine-mediated cyclization of hydrazides ().
Thiazolidinone and Thiazole Derivatives
  • Functionality: Thiazolidinones (e.g., compound 14) demonstrate broad-spectrum antimicrobial activity, with the thiazolidinone ring enhancing membrane penetration. Thiazoles (e.g., compound 15) are less active but more stable .
  • Comparison: The azide’s –CON₃ group offers distinct reactivity but may lack the direct bioactivity seen in thiazolidinones unless transformed into secondary metabolites.
Antimicrobial Activity
  • Pyrazole Derivatives : Compound 14 () inhibits Gram-positive and Gram-negative bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL), outperforming oxadiazoles and thiazoles .
  • Oxadiazoles : Derivatives in show moderate activity (MIC: 32–64 µg/mL), likely due to reduced solubility .
  • However, stability issues may limit their efficacy compared to carboxamides .

Physicochemical Properties and Stability

  • Spectroscopic Features :
    • Azide : Strong IR absorption at ~2100–2200 cm⁻¹ (N₃ stretch) and ~1700 cm⁻¹ (C=O).
    • Amides : IR peaks at ~1640–1680 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) .
  • Thermal Stability : Carboxamides and esters (e.g., compound 2 in ) are thermally stable, while azides require careful handling due to explosion risks .

Tables

Compound Class Key Substituent Antimicrobial Activity (MIC Range, µg/mL) Stability Primary Application
Pyrazole Derivatives Pyrazole-thiazolidinone 4–16 (Bacteria/Fungi) High Antibacterial/Antifungal
Oxadiazole Derivatives Oxadiazole 32–64 Moderate Antifungal
Carboxamides –CONH₂ Inactive Very High Synthetic Intermediate
Azide Derivatives –CON₃ Not Tested Low Click Chemistry/Precursor

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